
6-(Hex-5-en-2-yl)-1,5-dimethoxycyclohexa-1,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Hex-5-en-2-yl)-1,5-dimethoxycyclohexa-1,4-diene is an organic compound with a unique structure that includes a cyclohexa-1,4-diene ring substituted with a hex-5-en-2-yl group and two methoxy groups
Vorbereitungsmethoden
The synthesis of 6-(Hex-5-en-2-yl)-1,5-dimethoxycyclohexa-1,4-diene can be achieved through several synthetic routes. One common method involves the reaction of hex-5-en-2-yl methanesulfonate with a suitable cyclohexa-1,4-diene precursor under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.
Analyse Chemischer Reaktionen
6-(Hex-5-en-2-yl)-1,5-dimethoxycyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-(Hex-5-en-2-yl)-1,5-dimethoxycyclohexa-1,4-diene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: This compound can be used in studies related to enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Vergleich Mit ähnlichen Verbindungen
6-(Hex-5-en-2-yl)-1,5-dimethoxycyclohexa-1,4-diene can be compared with similar compounds such as:
N-hex-5-en-2-ylidenehydroxylamine: This compound has a similar hex-5-en-2-yl group but differs in its functional groups and overall structure.
β’-amino-α,β-unsaturated ketones: These compounds share some structural similarities and are used in similar research applications.
The uniqueness of 6-(Hex-5-en-2-yl)-1,5-dimethoxycyclohexa-1,4
Eigenschaften
| 77283-86-4 | |
Molekularformel |
C14H22O2 |
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
6-hex-5-en-2-yl-1,5-dimethoxycyclohexa-1,4-diene |
InChI |
InChI=1S/C14H22O2/c1-5-6-8-11(2)14-12(15-3)9-7-10-13(14)16-4/h5,9-11,14H,1,6-8H2,2-4H3 |
InChI-Schlüssel |
PTDCTTDGGLYOPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C)C1C(=CCC=C1OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



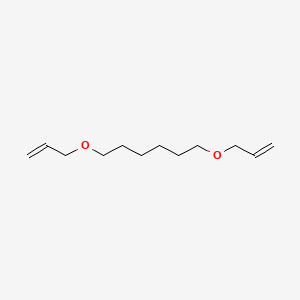
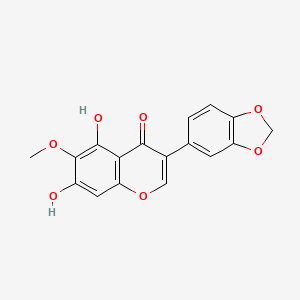
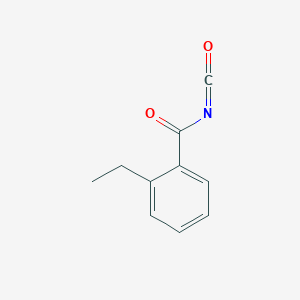
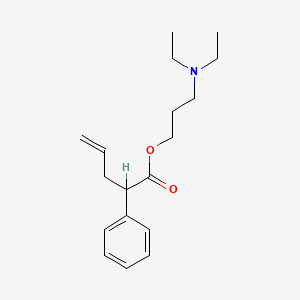
![(4R)-4-[2-(benzenesulfonyl)ethyl]-2,2,4-trimethyl-1,3-dioxolane](/img/structure/B14432521.png)

![[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid](/img/structure/B14432530.png)
![1-[(Diphenylmethylidene)amino]-3,3-dimethylazetidin-2-one](/img/structure/B14432531.png)
![1-{[Bromo(difluoro)methyl]sulfanyl}-4-nitrobenzene](/img/structure/B14432547.png)
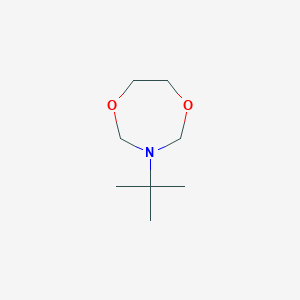

![Ethyl 2-[4-[1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;dibromide](/img/structure/B14432579.png)
